20-Hydroxy-leukotriene E4
Description
Properties
CAS No. |
111844-33-8 |
|---|---|
Molecular Formula |
C23H37NO6S |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5,20-dihydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C23H37NO6S/c24-19(23(29)30)18-31-21(20(26)14-13-16-22(27)28)15-11-9-7-5-3-1-2-4-6-8-10-12-17-25/h2-5,7,9,11,15,19-21,25-26H,1,6,8,10,12-14,16-18,24H2,(H,27,28)(H,29,30)/b4-2-,5-3-,9-7+,15-11+/t19-,20-,21+/m0/s1 |
InChI Key |
BJRMBXPQAMDCMG-CMJQBAFXSA-N |
SMILES |
C(CCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N)CCO |
Isomeric SMILES |
C(CC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N)CCO |
Canonical SMILES |
C(CCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N)CCO |
physical_description |
Solid |
Synonyms |
(5S,6R)-6-[(2R)-2-amino-2-carboxy-ethyl]sulfanyl-5,20-dihydroxy-icosa-7,9,11,14-tetraenoic acid |
Origin of Product |
United States |
Enzymatic Biosynthesis and Metabolic Pathways of 20 Hydroxy Leukotriene E4
Precursor Pathways: From Arachidonic Acid to Leukotriene E4
The biosynthesis of leukotriene E4 (LTE4) is initiated from arachidonic acid and involves a series of enzymatic reactions that produce various leukotriene intermediates.
Leukotriene A4 serves as a crucial intermediate that can be converted into different classes of leukotrienes. pharmgkb.org The formation of cysteinyl leukotrienes is initiated by the enzyme leukotriene C4 synthase (LTC4S), which conjugates LTA4 with glutathione (B108866) to produce leukotriene C4 (LTC4). ontosight.aiontosight.aipharmgkb.org LTC4 is then transported out of the cell and sequentially metabolized in the extracellular space. pharmgkb.org The enzyme gamma-glutamyltransferase acts on LTC4 to remove a glutamic acid residue, forming leukotriene D4 (LTD4). pharmgkb.orgbasys2.ca Subsequently, a dipeptidase removes a glycine (B1666218) residue from LTD4 to yield leukotriene E4 (LTE4). pharmgkb.orgbasys2.ca LTE4 is the final and most stable of the cysteinyl leukotrienes. wikipedia.org
The enzymes responsible for the synthesis of leukotriene precursors are strategically localized within the cell to facilitate the metabolic cascade. In resting cells, 5-lipoxygenase can be found in either the cytoplasm or the nucleoplasm. plos.orgpnas.orgnih.gov Upon cellular activation, both cytosolic and nuclear 5-LO, along with cytosolic phospholipase A2 (cPLA2), translocate to the nuclear envelope. plos.orgnih.govatsjournals.org FLAP, an integral membrane protein, is also localized to the nuclear envelope. plos.orgatsjournals.org This co-localization at the nuclear envelope is considered a primary site for the synthesis of LTA4. plos.orgnih.govatsjournals.org LTC4 synthase, the enzyme that produces the first cysteinyl leukotriene, is also an integral protein of the nuclear envelope, particularly the outer nuclear membrane. biosciencepharma.compnas.org The subsequent conversion of LTC4 to LTD4 and then to LTE4 occurs extracellularly. pharmgkb.org
Omega-Oxidation of Leukotriene E4 to 20-Hydroxy-leukotriene E4
Leukotriene E4 undergoes further metabolism, primarily through omega-oxidation, to form more water-soluble compounds that can be excreted. ontosight.ai This process is a key step in the catabolism and inactivation of cysteinyl leukotrienes.
The enzyme responsible for the omega-oxidation of LTE4 is leukotriene-E4 20-monooxygenase, classified under EC number 1.14.13.34. wikipedia.orgqmul.ac.uk This enzyme is also known as leukotriene-E4 omega-hydroxylase. wikipedia.orgqmul.ac.uk It catalyzes the hydroxylation of LTE4 at the 20-position, yielding this compound. wikipedia.orgontosight.ai The reaction requires NADPH and molecular oxygen as cofactors. nih.gov This enzyme can also act on N-acetyl-leukotriene E4, although at a slower rate. qmul.ac.ukexpasy.orggenome.jp It is distinct from the enzyme that hydroxylates leukotriene B4. qmul.ac.uk
The enzymatic activity of leukotriene-E4 20-monooxygenase is carried out by members of the cytochrome P450 (CYP) superfamily. ontosight.ai Specifically, enzymes belonging to the CYP4F subfamily are known to be involved in the omega-hydroxylation of leukotrienes. nih.govebi.ac.uk While much of the research on the CYP4F subfamily has focused on the metabolism of leukotriene B4 (LTB4) to 20-hydroxy-LTB4 by enzymes like CYP4F2 and CYP4F3, these enzymes are recognized for their broader role in metabolizing eicosanoids. ontosight.aiwikipedia.orgnih.gov The CYP4F enzymes are crucial in modulating the levels of inflammatory mediators by converting them into less active, more easily excreted metabolites. nih.govnih.gov Studies in rat liver microsomes first characterized the omega-oxidation of cysteinyl leukotrienes, demonstrating the conversion of LTE4 to 20-hydroxy-LTE4 and subsequently to 20-carboxy-LTE4. nih.gov This highlights the role of the liver in the systemic clearance of these inflammatory molecules.
Biochemical Reaction Mechanisms: Substrates, Products, and Cofactor Requirements
The enzymatic conversion of LTE4 to 20-OH-LTE4 is a monooxygenase reaction. The enzyme leukotriene-E4 20-monooxygenase (EC 1.14.13.34), also known as leukotriene-E4 omega-hydroxylase, catalyzes this specific biochemical transformation. wikipedia.org This enzyme belongs to the oxidoreductase family. wikipedia.org The reaction requires molecular oxygen and the reducing equivalent NADPH as a cofactor. ontosight.aiwikipedia.org During the reaction, one atom of oxygen is incorporated into the substrate to form the hydroxyl group, while the other is reduced to water. wikipedia.org
The key components of this biochemical reaction are detailed in the table below.
| Component | Role | Name/Type |
| Enzyme | Catalyst | Leukotriene-E4 20-monooxygenase (EC 1.14.13.34) |
| Substrate 1 | Molecule being hydroxylated | Leukotriene E4 |
| Substrate 2 | Reducing equivalent | NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) |
| Substrate 3 | Proton donor | H+ |
| Substrate 4 | Oxidant | O2 (Molecular Oxygen) |
| Product 1 | Hydroxylated metabolite | This compound |
| Product 2 | Oxidized cofactor | NADP+ |
| Product 3 | Byproduct | H2O (Water) |
Comparative Analysis of Omega-Oxidation in Eicosanoid Metabolism
Omega (ω)-oxidation is a significant metabolic pathway for many eicosanoids, which are signaling molecules derived from fatty acids like arachidonic acid. hmdb.canih.gov This process, catalyzed by cytochrome P450 (CYP) enzymes, involves the oxidation of the terminal methyl carbon (the ω-carbon) of the fatty acid chain. nih.gov This initial hydroxylation is a key step that often leads to further oxidation to an aldehyde and then a carboxylic acid, creating more polar, water-soluble compounds that can be more easily excreted. nih.govontosight.ai Omega-oxidation serves as a primary mechanism for the catabolism and inactivation of potent pro-inflammatory lipid mediators, such as leukotrienes. nih.gov
Enzymatic Formation of 20-Hydroxy-leukotriene B4 and 20-Carboxy-leukotriene B4
A parallel and well-studied example of omega-oxidation is the metabolism of Leukotriene B4 (LTB4), a powerful chemoattractant for leukocytes. hmdb.caontosight.ai The inactivation of LTB4 is initiated by omega-oxidation, a pathway prominently active in human neutrophils. caymanchem.combiosciencepharma.com
Formation of 20-Hydroxy-leukotriene B4 (20-OH-LTB4): The first step is the hydroxylation of LTB4 at the C-20 position to form 20-OH-LTB4. hmdb.cacaymanchem.combasys2.ca This reaction is catalyzed by LTB4 20-hydroxylase, a member of the cytochrome P450 family (specifically, the CYP4F subfamily). hmdb.cabiosciencepharma.combasys2.ca This conversion significantly reduces the pro-inflammatory activity of the molecule. nih.gov
Formation of 20-Carboxy-leukotriene B4 (20-COOH-LTB4): Following its formation, 20-OH-LTB4 is further oxidized to 20-Carboxy-leukotriene B4 (20-COOH-LTB4). caymanchem.comhmdb.canih.gov This conversion is a two-step process in human neutrophils that requires components from both the cytosol and microsomes. nih.gov First, a cytosolic alcohol dehydrogenase oxidizes 20-OH-LTB4 to an intermediate, 20-oxo-LTB4, using NAD+ as a cofactor. nih.gov Subsequently, a microsomal enzyme oxidizes 20-oxo-LTB4 to the final product, 20-COOH-LTB4. nih.gov This multi-step oxidation pathway highlights the cellular machinery dedicated to inactivating potent lipid mediators. biosciencepharma.comnih.gov
| Metabolite | Precursor | Key Enzyme(s) | Cellular Location | Cofactor(s) |
| 20-Hydroxy-leukotriene B4 | Leukotriene B4 | LTB4 20-hydroxylase (CYP4F) | Microsomes | NADPH, O2 |
| 20-Carboxy-leukotriene B4 | 20-Hydroxy-leukotriene B4 | Alcohol dehydrogenase; Aldehyde dehydrogenase | Cytosol & Microsomes | NAD+ |
Omega-Hydroxylation of Specialized Pro-resolving Mediators (e.g., 20-Hydroxy-Resolvin E4)
Omega-oxidation is not limited to the inactivation of pro-inflammatory mediators. It also plays a role in the metabolism of Specialized Pro-resolving Mediators (SPMs), a class of lipid mediators that actively orchestrate the resolution of inflammation. nih.gov Resolvin E4 (RvE4), an SPM derived from eicosapentaenoic acid (EPA), is a potent agent in promoting the clearance of cellular debris and limiting neutrophil infiltration. nih.govacs.orgresearchgate.net
Human polymorphonuclear leukocytes (neutrophils) metabolize RvE4 via omega-oxidation to form 20-Hydroxy-Resolvin E4 (20-OH-RvE4). nih.govacs.orgacs.orgnih.gov This biotransformation is believed to be mediated by CYP1 monooxygenases. nih.gov The conversion of RvE4 to its 20-hydroxy metabolite results in a molecule with diminished pro-resolving activity. nih.govnih.gov This suggests that omega-oxidation serves as a common catabolic pathway for both pro-inflammatory and pro-resolving lipid mediators, thereby controlling the duration and intensity of the inflammatory response and its resolution.
| Metabolite | Precursor | Key Enzyme(s) | Cell Type | Effect of Oxidation |
| 20-Hydroxy-Resolvin E4 | Resolvin E4 | CYP1 monooxygenases (putative) | Neutrophils | Reduced pro-resolving bioactivity nih.govnih.gov |
Biological Activities and Functional Modulations of 20 Hydroxy Leukotriene E4
Role in Modulating Inflammatory Responses and Eicosanoid Signaling
20-Hydroxy-leukotriene E4 (20-OH-LTE4) is a key metabolite in the catabolism of leukotriene E4 (LTE4), one of the cysteinyl leukotrienes that are potent mediators of inflammation and allergic reactions. The formation of 20-OH-LTE4 occurs via omega-oxidation, a critical metabolic process for the inactivation and degradation of leukotrienes. This pathway involves the introduction of a hydroxyl group at the omega (ω) carbon, the carbon atom furthest from the carboxyl group.
This metabolic conversion is a primary mechanism for terminating the biological activity of LTE4. By transforming the pro-inflammatory LTE4 into a more polar, hydroxylated derivative, the body effectively modulates the intensity and duration of the inflammatory response. This places 20-OH-LTE4 as a downregulating node within the complex eicosanoid signaling network. The subsequent oxidation of the hydroxyl group to a carboxyl group, forming 20-carboxy-LTE4, further continues this inactivation process.
Ligand Binding and Receptor Interactions of Omega-Oxidized Leukotrienes
While the parent compound, LTE4, interacts with several receptors, including the cysteinyl leukotriene receptors CysLT1 and CysLT2, as well as other putative receptors like P2Y12, the specific receptor binding profile for this compound has not been extensively characterized in the scientific literature. nih.govnih.govfrontiersin.org
Affinity to Cysteinyl Leukotriene Receptors and Other Putative Receptors
Detailed studies quantifying the binding affinity of this compound for CysLT1, CysLT2, or other potential receptors are not prominently available. The parent molecule, LTE4, is generally considered a weak agonist at CysLT1 and CysLT2 receptors compared to LTC4 and LTD4, yet it produces potent inflammatory responses in vivo, suggesting the existence of a distinct, high-affinity LTE4 receptor. nih.govnih.gov Whether 20-OH-LTE4 retains any affinity for these receptors or interacts with other unidentified receptors remains an area for further investigation.
Downstream Intracellular Signaling Pathways Potentially Influenced by this compound
Given the lack of defined receptor interactions for this compound, the specific downstream intracellular signaling pathways it may influence are currently unknown. The signaling of its precursor, LTE4, can involve pathways leading to calcium mobilization and the activation of extracellular signal-regulated kinase (ERK). nih.govnih.gov However, it has not been determined if 20-OH-LTE4 can trigger these or other signaling cascades, or if its primary role is limited to being an inactive metabolite.
Functional Impact on Cellular Processes Mediated by Parent Leukotrienes
The principal functional impact of this compound appears to be the attenuation of the biological effects of its parent compound, LTE4, through its formation in a metabolic inactivation pathway.
Effects on Leukocyte Activation and Degranulation
There is a lack of specific data detailing the direct effects of this compound on leukocyte activation and degranulation. In contrast, its parent compound, LTE4, is known to induce mast cell activation. nih.gov Furthermore, the analogous metabolite of the LTB4 pathway, 20-hydroxy-leukotriene B4 (20-OH-LTB4), has been shown to be a weak agonist and can inhibit LTB4-mediated degranulation in neutrophils. nih.gov Whether 20-OH-LTE4 exerts similar inhibitory or weak agonistic effects on cysteinyl leukotriene-mediated processes has not been established.
Modulation of Chemotaxis and Leukocyte Recruitment
The specific role of this compound in modulating chemotaxis and leukocyte recruitment has not been elucidated. Parent cysteinyl leukotrienes are known to contribute to the tissue accumulation of eosinophils. frontiersin.orgfao.org For comparison, studies on the LTB4 axis have demonstrated that 20-OH-LTB4 can inhibit the potent chemotactic responses induced by LTB4, thereby limiting leukocyte recruitment. nih.govnih.gov A similar role for 20-OH-LTE4 in tempering LTE4-driven cell recruitment has not yet been described.
Influence on Phagocytic Clearance Mechanisms
The direct influence of this compound (20-OH-LTE4) on phagocytic clearance mechanisms is an area of ongoing research with limited specific data currently available. However, insights can be drawn from the known functions of its precursor, leukotriene E4 (LTE4), and related 20-hydroxylated eicosanoids. Phagocytosis is a critical process in the innate immune response, involving the engulfment and elimination of pathogens, cellular debris, and other foreign particles by phagocytic cells such as macrophages and neutrophils.
While studies have extensively documented the role of other leukotrienes, such as leukotriene B4 (LTB4), in enhancing phagocytosis, the specific contribution of 20-OH-LTE4 remains to be fully elucidated. Research on the closely related compound 20-hydroxy-eicosatetraenoic acid (20-HETE) has shown that it can stimulate the production of reactive oxygen species (ROS) through the activation of NADPH oxidase in endothelial cells. nih.govnih.gov ROS production is an essential component of the phagocytic process, contributing to the killing of ingested microorganisms. This suggests that 20-hydroxylated lipid mediators can modulate key cellular functions related to immune responses.
Furthermore, studies on other ω-oxidized metabolites of lipid mediators offer some perspective. For instance, the ω-oxidation of Resolvin E4 to 20-hydroxy-Resolvin E4 by human neutrophils has been shown to result in a metabolite with reduced biological activity in stimulating macrophage efferocytosis (a specialized form of phagocytosis for the clearance of apoptotic cells) compared to its parent compound. nih.gov This indicates that ω-oxidation, the process that forms 20-OH-LTE4 from LTE4, may serve as a mechanism to attenuate or modify the biological activity of the parent leukotriene.
Conversely, leukotriene D4 (LTD4), a precursor to LTE4, has been demonstrated to enhance phagocytosis in macrophages. frontiersin.org LTD4 treatment of macrophages led to increased uptake of zymosan particles, a yeast cell wall component. frontiersin.org This effect was associated with the upregulation of scavenger receptors involved in particle recognition and uptake. frontiersin.org Given that 20-OH-LTE4 is a downstream metabolite of the same pathway, its role could be to modulate the pro-phagocytic effects of its precursors.
Comparison of Bioactivity Between this compound and its Precursors (LTE4, LTD4, LTC4)
The bioactivity of cysteinyl leukotrienes (CysLTs) is a well-established area of study, with Leukotriene C4 (LTC4), Leukotriene D4 (LTD4), and Leukotriene E4 (LTE4) being recognized as potent mediators of inflammation and allergic responses. wikipedia.org this compound (20-OH-LTE4) is a product of the metabolic degradation of LTE4 through ω-oxidation. nih.govnih.gov This metabolic step is generally considered a pathway for the inactivation and clearance of leukotrienes. nih.gov Consequently, the bioactivity of 20-OH-LTE4 is expected to differ significantly from its precursors.
LTC4 and LTD4 are known for their potent bronchoconstrictor and vasoactive effects, acting primarily through the cysteinyl leukotriene receptor 1 (CysLT1R). nih.gov LTE4, while being the most stable of the CysLTs, is generally a weaker agonist at the CysLT1R compared to LTC4 and LTD4. wikipedia.org However, LTE4 has been shown to exert distinct biological effects, suggesting the involvement of other receptors. nih.gov
The process of ω-oxidation, which converts LTE4 to 20-OH-LTE4, typically results in a reduction of biological activity. This is exemplified by the metabolism of other lipid mediators. For instance, the 20-hydroxylation of Resolvin E1, a pro-resolving lipid mediator, yields 20-OH-Resolvin E1, which retains potent anti-inflammatory activity. nih.gov However, in the case of Resolvin E4, its 20-hydroxylated metabolite showed a considerable loss of activity in stimulating macrophage efferocytosis compared to the parent compound. nih.govacs.org This suggests that the impact of 20-hydroxylation on bioactivity can be mediator-specific.
Given that ω-oxidation is a primary route for the catabolism and inactivation of leukotrienes, it is highly probable that 20-OH-LTE4 possesses significantly lower pro-inflammatory activity compared to LTE4, LTD4, and LTC4. The addition of a hydroxyl group at the ω-position can alter the molecule's affinity for its receptors and facilitate its further metabolism and excretion.
The following table summarizes the general comparison of bioactivities, with the activity of 20-OH-LTE4 being inferred based on the known effects of ω-oxidation on other eicosanoids.
| Compound | Primary Receptor(s) | Key Biological Activities | Relative Potency (General Pro-inflammatory) |
| LTC4 | CysLT1R, CysLT2R | Potent bronchoconstrictor, increases vascular permeability | ++++ |
| LTD4 | CysLT1R | Potent bronchoconstrictor, increases vascular permeability, enhances phagocytosis | ++++ |
| LTE4 | CysLT1R (weaker), other putative receptors | Bronchoconstrictor, inflammatory cell recruitment, most stable CysLT | ++ |
| 20-OH-LTE4 | Unknown | Likely involved in inactivation and clearance of LTE4 | + (presumed low activity) |
Table 1. Comparative Bioactivity of this compound and its Precursors. This table provides a simplified comparison of the known biological activities of cysteinyl leukotrienes. The activity of 20-OH-LTE4 is largely speculative and based on its role as a metabolic byproduct.
Physiological and Pathophysiological Implications of 20 Hydroxy Leukotriene E4
Contribution to Eicosanoid Homeostasis and Biological Regulation
Eicosanoids, including leukotrienes and prostaglandins (B1171923), are lipid signaling molecules that play a crucial role in maintaining physiological homeostasis and mediating inflammatory responses. The balance between pro-inflammatory and anti-inflammatory eicosanoids is tightly regulated. The metabolism of potent bioactive lipids like LTE4 into less active or inactive metabolites is a key mechanism for controlling the duration and intensity of their effects.
The omega-oxidation of LTE4 to 20-Hydroxy-leukotriene E4, followed by further oxidation to 20-carboxy-LTE4, represents a major pathway for the catabolism and ultimate excretion of cysLTs. This metabolic process is essential for terminating the pro-inflammatory signals initiated by LTE4, thereby contributing to the resolution of inflammation and the restoration of tissue homeostasis. While 20-hydroxylation of another leukotriene, LTB4, has been shown to significantly reduce its potent chemotactic activity, the direct biological activity of this compound itself is not extensively characterized. However, it is generally considered to be a less potent mediator than its parent compound, LTE4.
Association with Inflammatory and Allergic Pathologies
Elevated production of cysLTs, and consequently their metabolites, is a hallmark of various inflammatory and allergic diseases. The measurement of urinary LTE4 is a well-established biomarker for systemic cysLT production and has been linked to the pathophysiology of several conditions.
Cysteinyl leukotrienes are key mediators in the pathophysiology of asthma and other respiratory diseases, contributing to bronchoconstriction, airway edema, mucus hypersecretion, and eosinophilic inflammation. wikipedia.orgnih.gov Studies have demonstrated that urinary levels of LTE4 are significantly elevated in patients with asthma, particularly in those with severe or aspirin-exacerbated respiratory disease (AERD). wikipedia.org
Inhalation of LTE4 has been shown to induce airway hyperresponsiveness to histamine (B1213489) in asthmatic subjects, a response that is not observed in healthy individuals. nih.govnih.gov This suggests a role for LTE4 in the perpetuation of the asthmatic phenotype. While direct studies on this compound are lacking, its formation represents a crucial step in the metabolic clearance of the pro-inflammatory LTE4 from the airways. Dysregulation of this metabolic pathway could potentially lead to prolonged airway inflammation and hyperresponsiveness.
Table 1: Urinary Leukotriene E4 Levels in Respiratory Conditions
| Condition | Patient Group | Mean Urinary LTE4 Level (pg/mg creatinine) | Reference |
|---|---|---|---|
| Asthma | Aspirin-sensitive asthmatics | 101 | nih.gov |
| Asthma | Non-aspirin-sensitive asthmatics | 43 | nih.gov |
| Eosinophilic Pneumonia | During clinical exacerbation | 719 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Leukotrienes are integral to the innate immune response, acting as potent chemoattractants and activators of various immune cells. mayocliniclabs.com While LTB4 is a well-known neutrophil chemoattractant, cysLTs also contribute to the inflammatory cascade by increasing vascular permeability and promoting the recruitment of inflammatory cells. nih.gov
The omega-oxidation of LTB4 to 20-OH-LTB4 has been shown to downregulate LTB4-mediated neutrophil and eosinophil responses, acting as a natural inhibitor. nih.govnih.gov It is plausible that the 20-hydroxylation of LTE4 serves a similar function, modulating the broader inflammatory and immune responses initiated by cysLTs. Dysregulation of this metabolic inactivation could contribute to the sustained inflammation observed in various systemic inflammatory diseases.
Mast cells and eosinophils are primary producers of cysteinyl leukotrienes and are key effector cells in allergic inflammation. wikipedia.org In systemic mastocytosis, a disorder characterized by an excessive number of mast cells, urinary LTE4 excretion is significantly increased and correlates with markers of mast cell activation. nih.govresearchgate.net This highlights the role of the cysLT pathway in the clinical manifestations of mast cell degranulation.
Eosinophils are also a major source of cysLTs, and LTE4 has been shown to play a role in eosinophilic inflammation, particularly in the context of asthma. nih.govresearchgate.net While LTE4 can induce eosinophil influx into the airways, some studies suggest it may also have inhibitory effects on eosinophil degranulation. nih.govnih.gov The metabolism of LTE4 to this compound is a critical step in terminating these complex interactions between cysLTs and eosinophils.
Table 2: Urinary Leukotriene E4 as a Biomarker in Mast Cell and Eosinophilic Disorders
| Disorder | Finding | Reference |
|---|---|---|
| Systemic Mastocytosis | Significantly increased urinary LTE4 excretion compared to controls. | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Mechanisms of Leukotriene Pathway Dysregulation and Altered this compound Formation in Disease States
The dysregulation of the leukotriene pathway can occur at multiple levels, including the increased expression and activity of 5-lipoxygenase (5-LO) and LTC4 synthase, leading to the overproduction of cysLTs. nih.gov This is a characteristic feature of diseases like asthma and AERD.
The subsequent metabolism of LTE4 via omega-oxidation is catalyzed by cytochrome P450 enzymes, specifically members of the CYP4F family. nih.gov Alterations in the expression or activity of these enzymes could lead to impaired clearance of LTE4, prolonging its pro-inflammatory effects. Factors that can influence CYP4F activity include genetic polymorphisms, drug interactions, and the presence of other inflammatory mediators.
While direct evidence is limited, it is conceivable that in certain disease states, a reduction in the efficiency of the omega-oxidation pathway could lead to an accumulation of LTE4 and a relative decrease in the formation of this compound. This imbalance would favor a sustained pro-inflammatory state. Conversely, upregulation of this pathway could represent a compensatory mechanism to dampen inflammation. Further research is needed to elucidate the specific mechanisms that regulate the formation of this compound in different pathological contexts.
Advanced Analytical Strategies for the Quantification and Characterization of 20 Hydroxy Leukotriene E4
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies
LC-MS/MS has become a cornerstone for the analysis of eicosanoids, including leukotrienes and their metabolites, due to its superior specificity, sensitivity, and accuracy compared to other methods like immunoassays. nih.govnih.gov This technique combines the separation power of liquid chromatography with the precise detection and structural confirmation capabilities of tandem mass spectrometry.
Development of Highly Sensitive and Specific LC-MS/MS Assays for Biological Matrices
The development of robust LC-MS/MS assays is essential for accurately measuring 20-Hydroxy-leukotriene E4 in complex biological samples such as urine, plasma, and exhaled breath condensate. aminer.cn These assays are designed to be rapid and are often linear over a wide physiological concentration range. nih.govnih.gov For instance, methods developed for the parent compound LTE4 in urine have demonstrated linearity from 5 to 500 pg/mL. nih.govnih.gov
A key aspect of assay development is the optimization of the mass spectrometer settings. Typically, a triple quadrupole (QQQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. nih.gov This involves selecting specific precursor-to-product ion transitions for the analyte and its internal standard, which significantly enhances the specificity of the detection by filtering out background noise. Optimization of parameters such as fragmentor voltage and collision energy is critical for achieving maximum sensitivity. nih.gov The high mass accuracy and resolution of modern instruments, like Quadrupole Time-of-Flight (QTof) mass spectrometers, further enable confident identification of analytes with mass errors often less than 1 ppm. waters.com
The development process also focuses on chromatographic separation, usually with reversed-phase chromatography, to resolve the analyte from isomers and other interfering endogenous compounds, thereby reducing ion suppression. nih.govtandfonline.com The combination of a highly selective sample preparation, optimized chromatography, and specific mass transitions results in assays with exceptional sensitivity, capable of reaching lower limits of quantification (LLOQ) in the sub-ng/mL range. waters.commdpi.com
Sample Preparation, Extraction, and Purification Techniques for Complex Biological Fluids
Effective sample preparation is a critical step to ensure reliable quantification by removing interfering substances from complex biological matrices. nih.govbiotage.com Urine, in particular, contains impurities that can compete for binding sites or interfere with ionization in the mass spectrometer. nih.gov The choice of technique depends on the sample volume, the nature of the matrix, and the required level of cleanliness. biotage.com
Commonly employed techniques include:
Solid-Phase Extraction (SPE): This is a widely used technique for the extraction and concentration of leukotrienes from biological fluids. nih.govresearchgate.net It involves passing the liquid sample through a cartridge containing a solid adsorbent (sorbent). The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of an organic solvent. nih.gov SPE workflows can be simplified and automated, for instance, by using µElution plates for desalting and phospholipid removal. celerion.com
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous sample and an organic solvent. biotage.com While effective, it can be more labor-intensive for large numbers of samples compared to modern SPE formats. biotage.com
"Dilute and Shoot": For some applications, particularly with cleaner matrices like urine, a simple dilution of the sample before injection into the LC-MS/MS system may be sufficient. biotage.com This approach is fast and minimizes sample handling but can result in lower sensitivity and potential matrix effects. biotage.com
For urine samples, preparation often involves centrifugation to remove particulate matter, followed by acidification before extraction. nih.gov After extraction, the solvent is typically evaporated, and the residue is reconstituted in a solution compatible with the LC mobile phase before injection. nih.gov
Isotope Dilution Mass Spectrometry for Accurate Quantification
Isotope dilution mass spectrometry is considered the gold standard for accurate quantification in bioanalysis. tandfonline.com This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., LTE4-d3) to the sample as an internal standard at the beginning of the sample preparation process. nih.gov
This internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, Carbon-13). It co-elutes with the endogenous analyte during chromatography and behaves identically during sample extraction, derivatization, and ionization. tandfonline.com
By measuring the ratio of the mass spectrometric response of the endogenous analyte to that of the stable isotope-labeled internal standard, it is possible to accurately calculate the concentration of the analyte. nih.gov This approach effectively corrects for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to high precision and accuracy. nih.govtandfonline.com For example, LC-MS/MS methods for LTE4 using this technique have reported intra- and inter-day coefficients of variation (CVs) of less than 10%. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) Techniques
ELISA is an immunoassay-based technique that provides a sensitive method for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. While LC-MS/MS is often preferred for its specificity, ELISA kits are widely available and can be used for quantifying LTE4 and its metabolites in biological fluids, often without extensive sample purification. caymanchem.comcaymanchem.com
Principles and Application of Competitive ELISA for Leukotriene E4 Metabolites
The most common format for measuring small molecules like this compound is the competitive ELISA, also known as an inhibition assay. creative-diagnostics.comsinobiological.comechelon-inc.com This format is advantageous for detecting small analytes in complex mixtures like urine or plasma, as it can be less sensitive to sample dilution and matrix effects. echelon-inc.com
The principle of the competitive ELISA is based on the competition between the unlabeled analyte in the sample and a fixed amount of a labeled analyte (e.g., conjugated to an enzyme like acetylcholinesterase or horseradish peroxidase) for a limited number of binding sites on a specific antibody that has been pre-coated onto a microtiter plate. caymanchem.comelabscience.comardentbio.com
The procedural steps are as follows:
Standards or samples containing the unknown amount of this compound are added to the antibody-coated wells.
A fixed amount of enzyme-conjugated leukotriene (the "tracer") is then added.
During incubation, the sample's leukotriene and the tracer compete to bind to the antibody.
After washing away unbound components, a substrate for the enzyme is added. The enzyme converts the substrate into a colored product. creative-diagnostics.comstjohnslabs.com
The reaction is stopped, and the intensity of the color is measured using a microplate reader. stjohnslabs.com
Crucially, the signal generated is inversely proportional to the amount of analyte in the sample. abbexa.com A high concentration of this compound in the sample will result in less tracer binding to the antibody and thus a weaker signal. Conversely, a low concentration of the analyte will allow more tracer to bind, producing a stronger signal. sinobiological.comyoutube.com The concentration of the analyte in the samples is determined by comparing its absorbance to a standard curve generated with known concentrations of the analyte. elabscience.comstjohnslabs.com
Validation and Sensitivity Considerations for ELISA-based Detection
For an ELISA to be a reliable quantitative tool, it must undergo rigorous validation to assess its performance characteristics. nih.gov Key validation parameters include sensitivity, specificity, precision, and recovery.
Sensitivity: The sensitivity of an ELISA is defined by its detection limit, which is the lowest concentration of the analyte that can be reliably distinguished from a blank sample. caymanchem.com Commercially available ELISA kits for LTE4 report sensitivities (often expressed as 80% B/B₀) of approximately 25 pg/ml and lower limits of detection (LLOD) as low as 6.9 pg/ml. caymanchem.com Other kits report sensitivities in the range of 18-20 pg/mL. elabscience.comstjohnslabs.comelabscience.com
Specificity and Cross-Reactivity: Specificity refers to the ability of the antibody to bind exclusively to the target analyte. Cross-reactivity with structurally related molecules, such as other leukotrienes (LTC4, LTD4, LTB4) or arachidonic acid, must be assessed. caymanchem.com High-quality assays exhibit very low cross-reactivity (<0.1%) with related compounds, ensuring that the measurement is specific to the target metabolite. caymanchem.com
Precision: Precision is the measure of the reproducibility of the assay. It is typically evaluated as intra-assay precision (variation within a single plate) and inter-assay precision (variation between different plates and/or on different days). antibodies-online.com For reliable assays, the coefficient of variation (CV%) for both intra- and inter-assay precision should generally be less than 10% and 15%, respectively. antibodies-online.com
Recovery: Recovery experiments are performed to determine if the sample matrix interferes with the assay. This is done by spiking a known amount of the analyte into the biological matrix and measuring the recovered concentration. Good recovery rates, typically between 80-120%, indicate that the assay is not significantly affected by the sample matrix.
The table below summarizes typical performance characteristics for commercially available Leukotriene E4 ELISA kits.
| Parameter | Typical Performance Value | Reference |
| Assay Range | 7.8 - 1,000 pg/mL | caymanchem.com |
| 31.25 - 2,000 pg/mL | elabscience.comstjohnslabs.comelabscience.com | |
| Sensitivity (LLOD) | 6.9 pg/mL | caymanchem.com |
| 18.75 pg/mL | elabscience.comstjohnslabs.comelabscience.com | |
| Intra-Assay Precision (CV%) | < 8-10% | antibodies-online.com |
| Inter-Assay Precision (CV%) | < 10-15% | antibodies-online.com |
| Cross-Reactivity (vs. LTC4, LTD4) | < 0.01% | caymanchem.com |
| Sample Type | Urine, Plasma, Serum, Other Biological Fluids | caymanchem.comelabscience.comabbexa.com |
It is important to validate the assay for each specific biological matrix, as interference can vary between sample types. caymanchem.com For example, some kits allow for the use of unpurified urine, while other sample types may require purification to remove interfering substances. caymanchem.comcaymanchem.com
Chromatographic and Spectrometric Approaches for Structural Elucidation and Purity Assessment
The structural elucidation and purity assessment of this compound, a critical omega-oxidized metabolite of leukotriene E4 (LTE4), rely on the high sensitivity and specificity of combined chromatographic and spectrometric techniques. creative-proteomics.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone method for both identifying and quantifying this compound in complex biological matrices. nih.govnih.govnih.gov
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is employed for the initial separation of this compound from other lipid mediators and matrix components. The separation is typically achieved using reverse-phase columns, where the analyte is eluted based on its hydrophobicity. The mobile phase usually consists of a gradient of an aqueous solvent (often with a pH modifier like formic acid) and an organic solvent such as methanol (B129727) or acetonitrile. This chromatographic separation is crucial for resolving this compound from its parent compound, LTE4, and other structurally similar eicosanoids.
Following chromatographic separation, the analyte is introduced into a mass spectrometer for detection and structural confirmation. nih.gov Tandem mass spectrometry (MS/MS), particularly with a triple quadrupole (QQQ) mass spectrometer, is the preferred technique. nih.gov It operates in a mode known as multiple reaction monitoring (MRM), which provides exceptional sensitivity and specificity. creative-proteomics.comnih.gov In MRM, a specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is a unique signature for the molecule, allowing for its unambiguous identification and quantification even at very low concentrations. For structural elucidation, high-resolution mass spectrometry (HRMS) platforms like time-of-flight (TOF) or Orbitrap analyzers can provide highly accurate mass measurements of both the precursor and fragment ions, further confirming the elemental composition and structure.
Purity assessment of this compound standards or isolates is also performed using these methods. The presence of impurities would be indicated by additional peaks in the chromatogram or unexpected ions in the mass spectrum. The combination of retention time from the LC and the specific mass transitions from the MS/MS provides a robust two-dimensional confirmation of the compound's identity and purity.
| Parameter | Technique | Typical Conditions & Findings |
| Separation | UHPLC | Column: C18 reverse-phase. Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile/methanol. |
| Ionization | Electrospray Ionization (ESI) | Typically operated in negative ion mode for leukotrienes due to the presence of the carboxylic acid group. |
| Detection | Tandem Mass Spectrometry (MS/MS) | Mode: Multiple Reaction Monitoring (MRM). Precursor Ion (Q1): m/z corresponding to [M-H]⁻ of this compound. Product Ion (Q3): Characteristic fragment ions used for confirmation. |
| Quantification | Isotope Dilution | Stable isotope-labeled internal standards (e.g., d5-LTE4) are used to correct for matrix effects and variations in extraction and ionization, ensuring high accuracy and precision. creative-proteomics.com |
| Performance | LC-MS/MS Assays for related Leukotrienes | Linearity: Reported over a range of 5 to 500 pg/mL for LTE4. nih.govPrecision: Intra- and inter-day coefficients of variation (CVs) are typically below 10%. nih.govAccuracy: Recoveries often range from 95% to 120%. nih.gov |
Emerging Technologies for Comprehensive Lipid Mediator Profiling and Omics Research
The study of this compound is increasingly moving beyond the analysis of a single molecule towards a broader, systems-level approach within the field of lipidomics. This involves comprehensive lipid mediator profiling, where a wide array of bioactive lipids are measured simultaneously to understand the complex signaling networks that govern physiological and pathological processes like inflammation. nih.govuzh.ch
Emerging technologies are central to this shift. Advanced UHPLC-MS/MS methods have been developed to quantify large panels of lipid mediators—sometimes over 50 different molecules—in a single analytical run. nih.govuzh.ch These panels often include pro-inflammatory lipids like leukotrienes and prostaglandins (B1171923), as well as specialized pro-resolving mediators (SPMs) such as resolvins, protectins, and maresins. nih.govuzh.ch By measuring this compound alongside its precursor LTE4 and other related metabolites, researchers can gain a more dynamic view of the leukotriene pathway and its regulation. creative-proteomics.com
This "lipid mediator profiling" or "eicosanoid-omics" approach provides a snapshot of the inflammatory state of a biological system. For instance, studies have used these methods to show how different stimuli or treatments can shift the balance between pro-inflammatory and pro-resolving lipid mediators. nih.govuzh.ch The integration of this lipidomic data with other "omics" disciplines, such as genomics, transcriptomics, and proteomics, represents the next frontier. By correlating levels of this compound and other lipids with gene expression data or protein levels, researchers can uncover novel regulatory pathways and biomarkers.
The technologies enabling this research are characterized by their high throughput, sensitivity, and broad coverage. The ability to analyze over 100 samples per day with lower limits of quantification in the low picogram-per-milliliter range is becoming standard. creative-proteomics.com This allows for larger-scale clinical and preclinical studies, which are essential for validating the role of this compound and other lipid mediators in disease.
| Technology/Approach | Description | Application in this compound Research |
| Lipid Mediator Profiling | A targeted metabolomics approach using UHPLC-MS/MS to simultaneously quantify a broad spectrum of bioactive lipids (e.g., leukotrienes, prostaglandins, resolvins, maresins). nih.govuzh.ch | Allows for the contextual analysis of this compound within the larger inflammatory signaling cascade. Helps to understand the balance between pro-inflammatory and pro-resolving pathways. |
| High-Resolution Mass Spectrometry (HRMS) | Utilizes instruments like Orbitrap or TOF analyzers to provide highly accurate mass measurements, enabling the identification of unknown metabolites and improving confidence in compound identification. | Can be used for "untargeted" lipidomics to discover novel metabolites related to the leukotriene pathway in addition to quantifying known compounds like this compound. |
| Multi-Omics Integration | The computational integration of lipidomics data with data from other omics platforms (genomics, proteomics, etc.). | Aims to build comprehensive models of cellular and organismal responses, potentially identifying genetic factors that influence this compound production or revealing its downstream effects on protein expression. |
Future Research Directions and Translational Perspectives
Elucidation of Novel Receptors or Binding Partners Specific to 20-Hydroxy-leukotriene E4
A significant gap in understanding the biological role of this compound is the absence of a known specific receptor. Its precursor, LTE4, exhibits complex receptor activity, interacting with known cysteinyl leukotriene receptors (CysLT₁R and CysLT₂R) with low affinity, but also signaling through other pathways, potentially involving the purinergic P2Y12 receptor or a yet-to-be-identified specific receptor. nih.govharvard.eduwikipedia.org This complexity suggests that its hydroxylated metabolite may also have unique binding partners.
Future research should focus on identifying and characterizing receptors that specifically bind this compound. Studies on the related compound, 20-hydroxy-leukotriene B4 (20-OH-LTB4), have shown that it binds to specific high- and low-affinity sites on human neutrophils and retains significant affinity for the BLT₂ receptor, although it may not act as an agonist. nih.govcaymanchem.com This provides a precedent for hydroxylated metabolites of leukotrienes interacting with specific receptors. Investigating whether this compound acts as an agonist, antagonist, or biased agonist at known or novel receptors is critical. The discovery of a specific receptor would be a major breakthrough, enabling a detailed exploration of its signaling pathways and physiological functions.
Table 1: Receptor Binding Affinities of Leukotriene B4 and its 20-Hydroxy Metabolite on Human Neutrophils This table is based on data for LTB4 and its metabolite and serves as a model for future studies on LTE4 and this compound.
| Ligand | Receptor Type | Apparent Kd (nM) |
|---|---|---|
| Leukotriene B4 (LTB4) | High-Affinity | 31.3 |
| 20-Hydroxy-leukotriene B4 | High-Affinity | 14.3 |
| 20-Hydroxy-leukotriene B4 | Low-Affinity | ~100 |
Data sourced from studies on human polymorphonuclear leukocytes. nih.gov
In-depth Enzymatic Characterization and Regulatory Mechanisms of Leukotriene-E4 20-Monooxygenase Activity
The conversion of LTE4 to this compound is catalyzed by a specific monooxygenase. This omega-oxidation reaction is primarily carried out by members of the cytochrome P450 family, specifically the CYP4F subfamily of enzymes. mdpi.comnih.gov While the enzyme responsible for metabolizing LTB4, LTB4 20-hydroxylase (CYP4F3A in humans and CYP4F18 in mice), has been identified, the specific enzyme for LTE4 is less characterized. mdpi.comnih.gov
Future investigations must focus on the detailed enzymatic kinetics and characterization of the human Leukotriene-E4 20-monooxygenase. This includes determining key parameters such as its Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ). For instance, the LTB4 20-hydroxylase in human neutrophils has a Kₘ for LTB4 of approximately 0.22 µM and requires NADPH as a cofactor. nih.gov Establishing these parameters for the LTE4-specific enzyme is a fundamental next step.
Furthermore, the regulatory mechanisms governing this enzyme's activity are poorly understood. Research into the regulation of CYP4F2, which also metabolizes leukotrienes, has shown that its gene expression can be modulated by retinoic acids through nuclear receptors like RXRα and RARα. nih.gov It is crucial to explore whether similar hormonal, cytokine, or substrate-level regulatory mechanisms control the expression and activity of Leukotriene-E4 20-monooxygenase, as this would provide insight into how the clearance of cysteinyl leukotrienes is controlled during an inflammatory response.
Table 2: Known Kinetic and Cofactor Properties of Related Leukotriene Hydroxylases
| Enzyme | Substrate | Km (µM) | Vₘₐₓ (pmol/min/mg protein) | Cofactor |
|---|---|---|---|---|
| LTB4 20-hydroxylase (human PMN) | Leukotriene B4 | 0.22 ± 0.08 | 48 ± 11 | NADPH |
| LTB4 20-hydroxylase (human PMN) | NADPH | 1.01 ± 0.59 | - | - |
Data provides a reference for future characterization of Leukotriene-E4 20-monooxygenase. nih.gov
Investigation of this compound's Precise Role in the Resolution Phase of Inflammation
Inflammation resolution is an active, highly regulated process, not merely a passive decay of pro-inflammatory signals. nih.gov A key feature of this phase is a "lipid mediator class switch," where the production of pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes is downregulated, and the synthesis of specialized pro-resolving mediators (SPMs) like lipoxins, resolvins, and protectins is initiated. nih.govnih.gov
The omega-oxidation of leukotrienes is widely considered a mechanism for their biological inactivation, thus contributing to the resolution of inflammation. mdpi.comnih.gov For example, 20-OH-LTB4 is significantly less potent at inducing neutrophil degranulation than LTB4 and can even act as an inhibitor of LTB4-induced activation. caymanchem.com It is strongly hypothesized that the conversion of LTE4 to this compound serves a similar function: terminating the pro-inflammatory signal of the most stable cysteinyl leukotriene.
Future research must rigorously test this hypothesis. This involves assessing the biological activity of this compound in various functional assays relevant to inflammation, such as leukocyte chemotaxis, vascular permeability, and cytokine production. It is essential to determine if this compound is simply an inactive metabolite or if it possesses its own distinct, potentially pro-resolving or anti-inflammatory, activities. Uncovering a role for this molecule in actively promoting the resolution phase would open new therapeutic avenues for inflammatory diseases.
Exploration of the Interplay between this compound and other Lipid Mediator Pathways in Health and Disease
The inflammatory milieu is characterized by a complex network of interacting lipid mediators. The balance between different pathways, such as those producing leukotrienes, prostaglandins, and lipoxins, often determines the outcome of an inflammatory response. nih.govsoton.ac.uk There is already evidence of crosstalk involving the precursor, LTE4, which can induce the generation of prostaglandin (B15479496) D2 (PGD2) in human mast cells through a mechanism involving peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov
The formation of this compound is intrinsically linked to this interplay, as its production signifies the downregulation of the leukotriene signaling axis, which may be a prerequisite for the dominance of pro-resolving pathways. Future studies should investigate whether this compound can directly influence other lipid mediator pathways. For example, could it modulate the activity of cyclooxygenase or lipoxygenase enzymes, thereby altering the production of prostaglandins or lipoxins? Could it compete with other eicosanoids for receptor binding or cellular uptake? Understanding the position and influence of this compound within the broader lipid mediator network will be crucial to fully comprehending its role in both the maintenance of health and the progression of inflammatory diseases.
Q & A
Advanced Research Question
- Cohort stratification : Match cases/controls for age, sex, and metabolic status to minimize confounding .
- Multi-omics integration : Combine lipidomics with transcriptomics (e.g., RNA-seq of CYP4F genes) to identify regulatory nodes .
- Power analysis : Ensure sufficient sample size (n ≥ 30/group) to detect low-abundance metabolites .
Methodological Insight : Use OPLS-DA for multivariate analysis to distinguish metabolic trajectories. Include QC samples (pooled aliquots) to monitor batch effects .
How does 20-OH-LTE4 interact with gut microbiota-derived metabolites in systemic inflammation?
Advanced Research Question
In CHB patients, 20-OH-LTE4 depletion correlates with reduced Turicibacter and Adlercreutzia genera, suggesting microbiota-liver crosstalk. Mechanistically, microbial metabolites (e.g., sebacic acid) may regulate CYP4F activity .
Methodological Insight : Perform fecal microbiota transplantation (FMT) in germ-free mice and track 20-OH-LTE4 via LC-MS/MS. Pair with metagenomic sequencing to identify taxon-function relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
